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A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed, objective comparison of two investigational oral therapies for

psoriasis, Vimirogant and Cedirogant. Both agents target the retinoic acid receptor-related

orphan receptor gamma t (RORγt), a key transcription factor in the differentiation of T helper 17

(Th17) cells and the production of pro-inflammatory cytokines, such as Interleukin-17 (IL-17),

which are central to the pathogenesis of psoriasis. This document summarizes their

mechanism of action, preclinical and clinical data, and provides detailed experimental

methodologies for key assays.

Executive Summary
Vimirogant (VTP-43742) is a potent and selective RORγt inhibitor, while Cedirogant (ABBV-

157) is a RORγt inverse agonist. Both demonstrated potential in early-phase clinical trials for

psoriasis by modulating the IL-23/IL-17 pathway. However, the development of Cedirogant was

discontinued due to unfavorable preclinical toxicology findings. Vimirogant has also seen its

development for certain autoimmune disorders halted, though a Phase II trial for dry eye

disease has been completed. This guide presents the available data to facilitate a scientific

comparison of their profiles.

Mechanism of Action and Signaling Pathway
Both Vimirogant and Cedirogant target RORγt, a master regulator of Th17 cell differentiation.

RORγt promotes the transcription of genes encoding for pro-inflammatory cytokines, most
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notably IL-17A and IL-17F. By inhibiting RORγt, Vimirogant blocks this transcriptional activity.

As an inverse agonist, Cedirogant also suppresses the activity of RORγt. The downstream

effect of both is the reduction of Th17 cell-mediated inflammation.

RORγt Signaling Pathway in Th17 Cells
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RORγt Signaling Pathway

Preclinical Data Comparison
Direct comparative preclinical studies are not publicly available. However, data from

independent studies provide insights into their potency and selectivity.
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Parameter Vimirogant Cedirogant

Mechanism of Action RORγt Inhibitor RORγt Inverse Agonist

Binding Affinity (Ki) 3.5 nM[1] Not Reported

IC50 (RORγt Inhibition) 17 nM[1] Not Reported

Selectivity
>1000-fold vs RORα and

RORβ[1]
Selective for RORγt[2]

Effect on IL-17A Secretion
IC50 = 57 nM (mouse

splenocytes)[1]
Not Reported

IC50 = 18 nM (human PBMCs)

[1]

IC50 = 192 nM (human whole

blood)[1]

Clinical Data Comparison: Psoriasis
Both Vimirogant and Cedirogant underwent Phase II clinical trials for the treatment of moderate

to severe plaque psoriasis. The trial designs and primary endpoints differed, making a direct

comparison challenging.

Vimirogant: Phase IIa Study
Parameter 350 mg daily 700 mg daily Placebo

Treatment Duration 4 weeks 4 weeks 4 weeks

Primary Endpoint PASI Score Reduction PASI Score Reduction PASI Score Reduction

Placebo-Adjusted

PASI Reduction
24% 30% N/A

Reference [3] [3] [3]

Cedirogant: Phase IIb Study (NCT05044234)
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Parameter 75 mg daily 150 mg daily 375 mg daily Placebo

Treatment

Duration
16 weeks 16 weeks 16 weeks 16 weeks

Primary Endpoint
PASI 75

Achievement

PASI 75

Achievement

PASI 75

Achievement

PASI 75

Achievement

PASI 75

Achievement

Rate

28.6%[4] 7.7%[4] 41.7%[4] 0%[4]

Reference [4][5][6] [4][5][6] [4][5][6] [4][5][6]

Note: The Cedirogant Phase IIb study was terminated early due to preclinical findings[4][5][6].

Experimental Protocols
In Vitro RORγt Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of compounds

against RORγt, similar to assays used in the preclinical evaluation of Vimirogant and

Cedirogant.
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Experimental Workflow: In Vitro RORγt Inhibition Assay
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Workflow for RORγt Inhibition Assay

Methodology:

Reagents: Recombinant human RORγt ligand-binding domain (LBD), a fluorescently labeled

coactivator peptide (e.g., from SRC1/NCoA-1), and the test compound (Vimirogant or

Cedirogant) at various concentrations.

Assay Principle: The assay measures the ability of the test compound to disrupt the

interaction between the RORγt LBD and the coactivator peptide. This is often performed

using proximity-based assay technologies like Time-Resolved Fluorescence Resonance

Energy Transfer (TR-FRET) or AlphaScreen.

Procedure:
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The RORγt LBD is incubated with the test compound.

The fluorescently labeled coactivator peptide is added to the mixture.

The reaction is allowed to reach equilibrium.

The signal (e.g., FRET ratio) is measured using a plate reader.

Data Analysis: The signal is plotted against the compound concentration to generate a dose-

response curve, from which the IC50 value (the concentration of the compound that inhibits

50% of the RORγt-coactivator interaction) is calculated.

Th17 Cell Differentiation Assay (General Protocol)
This protocol describes a general method to assess the effect of compounds on the

differentiation of naive T cells into Th17 cells.

Methodology:

Cell Isolation: Naive CD4+ T cells are isolated from human peripheral blood mononuclear

cells (PBMCs) or mouse splenocytes using magnetic-activated cell sorting (MACS).

Cell Culture: The isolated naive CD4+ T cells are cultured in a medium containing anti-CD3

and anti-CD28 antibodies to stimulate T cell receptor signaling.

Th17 Differentiation Conditions: To induce differentiation into Th17 cells, the culture medium

is supplemented with a cocktail of cytokines, typically including TGF-β, IL-6, IL-1β, and IL-23.

The test compound (Vimirogant or Cedirogant) is added at various concentrations.

Analysis: After a period of incubation (typically 3-5 days), the differentiation of Th17 cells is

assessed by:

Intracellular Cytokine Staining: Cells are stained for intracellular IL-17A and analyzed by

flow cytometry.

ELISA: The concentration of secreted IL-17A in the cell culture supernatant is measured

by ELISA.
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qPCR: The expression of RORγt and IL-17A mRNA is quantified by quantitative real-time

PCR.

Psoriasis Clinical Trial Protocol (General Overview)
Clinical trials for psoriasis typically follow a structured protocol to assess the efficacy and safety

of new treatments.

General Workflow for a Psoriasis Clinical Trial
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Workflow for Psoriasis Clinical Trial

Key Components:

Patient Population: Adults with moderate to severe chronic plaque psoriasis, typically defined

by a Psoriasis Area and Severity Index (PASI) score ≥ 12, a static Physician's Global

Assessment (sPGA) score ≥ 3, and body surface area (BSA) involvement ≥ 10%.
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Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.

Assessments:

Efficacy: The primary endpoint is often the proportion of patients achieving a 75%

improvement in PASI score from baseline (PASI 75) at a specific time point (e.g., 12 or 16

weeks). Other endpoints include PASI 50, PASI 90, PASI 100, and changes in sPGA.

Safety: Monitoring of adverse events, laboratory parameters, and vital signs.

PASI Assessment: The PASI score is a composite score that evaluates the severity of

erythema (redness), induration (thickness), and desquamation (scaling) of psoriatic plaques,

as well as the extent of BSA involvement in four body regions (head, trunk, upper

extremities, and lower extremities).

Conclusion
Vimirogant and Cedirogant represent a novel oral therapeutic approach for psoriasis by

targeting the RORγt/Th17 pathway. Preclinical data for Vimirogant demonstrated potent and

selective inhibition of RORγt. Clinical data from Phase II trials for both compounds showed

signals of efficacy in reducing the severity of psoriasis. However, the discontinuation of

Cedirogant's development due to preclinical toxicology findings highlights the challenges in

developing safe and effective RORγt modulators. Further investigation into the long-term safety

and efficacy of RORγt inhibitors like Vimirogant is warranted to determine their ultimate

therapeutic potential in psoriasis and other autoimmune diseases. This guide provides a

framework for understanding the comparative profiles of these two agents based on the

currently available scientific data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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